molecular formula C14H7IO2 B093923 2-Iodophenanthrene-9,10-dione CAS No. 16218-31-8

2-Iodophenanthrene-9,10-dione

Cat. No. B093923
Key on ui cas rn: 16218-31-8
M. Wt: 334.11 g/mol
InChI Key: NKXXGBGMYWPUSM-UHFFFAOYSA-N
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Patent
US08338027B2

Procedure details

Into a 200 mL volume eggplant-shaped flask, 10.0 g of 9,10-phenanthrenequinone, 54.8 g of trifluoroacetic acid, and 21.6 g of N-iodosuccinimide were added at room temperature, heated to 35° C., and then stirred for 36 hours in an argon atmosphere. The reaction mixture was poured into icy water. The solid precipitate was collected by filtration and recrystallized with tetrahydrofuran, thereby to give 12.1 g of 2-iodo-phenantrene-9,10-dione (yield 75%) as an orange-colored solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
54.8 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=[O:15])[C:12](=[O:16])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.FC(F)(F)C(O)=O.[I:24]N1C(=O)CCC1=O>O>[I:24][C:2]1[CH:3]=[CH:4][C:5]2[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:12](=[O:16])[C:13](=[O:15])[C:14]=2[CH:1]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C(C12)=O)=O
Name
Quantity
54.8 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
21.6 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
stirred for 36 hours in an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized with tetrahydrofuran

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
IC1=CC=2C(C(C3=CC=CC=C3C2C=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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